2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)acetic acid
Overview
Description
2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)acetic acid is a chemical compound with the molecular formula C10H17NO4 and a molecular weight of 215.25 g/mol . It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used as a building block in organic synthesis and pharmaceutical research due to its unique structural properties .
Mechanism of Action
Target of Action
The primary targets of 2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)acetic acid are currently unknown . This compound is a unique chemical provided to early discovery researchers
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Given its structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s interaction with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)acetic acid typically involves the reaction of azetidine with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the Boc-protected azetidine . The subsequent introduction of the acetic acid moiety can be achieved through various methods, including the use of acetic anhydride or acetyl chloride .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been employed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more efficient and versatile approach to synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)acetic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc-protected azetidine can undergo nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Hydrolysis: The Boc group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Acidic Conditions: Hydrochloric acid or trifluoroacetic acid for Boc deprotection.
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products
Free Amine: Obtained after Boc deprotection.
Oxidized Derivatives: Depending on the oxidizing agent used.
Scientific Research Applications
2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)acetic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-(1-(Tert-butoxycarbonyl)azetidin-3-ylidene)acetic acid: Similar structure but with a different functional group arrangement.
5-(1-(Tert-butoxycarbonyl)azetidin-3-yl)pyrazine-2-carboxylic acid: Contains a pyrazine ring, offering different chemical properties.
Uniqueness
2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)acetic acid is unique due to its combination of the azetidine ring and the Boc protecting group, which provides both stability and reactivity. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-5-7(6-11)4-8(12)13/h7H,4-6H2,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFHUWJIRFTGRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70455063 | |
Record name | [1-(tert-Butoxycarbonyl)azetidin-3-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70455063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183062-96-6 | |
Record name | [1-(tert-Butoxycarbonyl)azetidin-3-yl]acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=183062-96-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1-(tert-Butoxycarbonyl)azetidin-3-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70455063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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